Tetracaine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Tetracaine hydrochloride primarily targets the sodium ion channels involved in the initiation and conduction of neuronal impulses . These channels play a crucial role in nerve excitation and conduction, making them the primary target for local anesthetics like this compound .
Mode of Action
This compound acts by blocking voltage-gated sodium channels in nerve fibers . This blockage prevents the propagation of action potentials, thereby inducing anesthesia . The drug’s interaction with its targets results in a rapid and short-acting topical ophthalmic anesthetic effect .
Biochemical Pathways
This compound affects the biochemical pathway involving the transmission of nerve impulses . By blocking sodium channels, it inhibits the initiation and conduction of neuronal impulses, leading to local anesthesia . Furthermore, this compound has been shown to have antitumor effects through the downregulation of hnRNPA1 , resulting in cell cycle arrest, destabilization of cyclin D1, and suppression of melanoma cell growth both in vitro and in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include inducing local anesthesia by preventing the transmission of corneal sensation . It also exhibits antitumor effects in various cancers, including melanoma, breast cancer, and neuroblastoma . Additionally, it exhibits antibacterial properties by damaging the cell membrane of Gram-negative bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of magnesium ions can potentially mitigate tetracaine’s antibacterial effects . Furthermore, the drug’s efficacy can be influenced by the physiological environment in which it is administered, such as the pH and temperature of the body tissues .
Biochemical Analysis
Biochemical Properties
Tetracaine hydrochloride acts as a local anesthetic by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses . This interaction with sodium ion channels is crucial for its role in biochemical reactions.
Cellular Effects
This compound has been shown to have a dose- and time-dependent cytotoxicity to human corneal epithelial cells in vitro, inducing cell apoptosis via a death receptor-mediated mitochondrion-dependent pathway . It also inhibits the function of calcium release channels (ryanodine receptors) that control the release of calcium from intracellular stores .
Molecular Mechanism
This compound is an allosteric blocker of channel function. At low concentrations, it causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely . It achieves this by acting upon specific receptors .
Temporal Effects in Laboratory Settings
This compound rapidly inhibits translation initiation and lyses cells at a concentration of 10 mM, whereas at 2.5 mM, it slowly induces inhibition without lysis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The acute intravenous LD50 values ranged from 6.6-7.3 mg/kg body weight in mice to 4.5 mg/kg body weight in rats .
Metabolic Pathways
This compound is rapidly hydrolyzed by plasma esterases to the primary metabolites para-aminobenzoic acid and diethylaminoethanol .
Transport and Distribution
This compound is rapidly absorbed following mucosal and parenteral administration. It is also well absorbed after tracheal instillation .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with sodium ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetracaine hydrochloride typically involves multiple steps:
Reaction of p-aminobenzoic acid with n-butanal: This step is carried out in the presence of N,N-dimethylethanolamine, which acts as a solvent and reactant.
Esterification: The product from the first step undergoes esterification with N,N-dimethylethanolamine.
Salt Formation: The final step involves the reaction of the esterified product with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale production. For example, the use of N,N-dimethylethanolamine as a solvent eliminates the need for solvent switching before esterification, increasing the content of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracaine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: It is rapidly hydrolyzed by plasma esterases to form para-aminobenzoic acid and diethylaminoethanol.
Fluorescence Quenching: It can form ion-association complexes with aromatic amino acids like tryptophane, tyrosine, or phenylalanine, leading to fluorescence quenching.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of plasma esterases.
Fluorescence Quenching: This reaction occurs in a pH 6.3 acidic medium with aromatic amino acids as probes.
Major Products
Hydrolysis: The major products are para-aminobenzoic acid and diethylaminoethanol.
Fluorescence Quenching: The major products are ion-association complexes with aromatic amino acids.
Scientific Research Applications
Tetracaine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving surfactant interactions and micelle formation.
Biology: It is used to study the function of calcium release channels (ryanodine receptors) in cells.
Medicine: It is widely used as a local anesthetic in ophthalmic procedures, spinal anesthesia, and other medical applications
Industry: It is used in the formulation of gels and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic that blocks sodium ion channels but is an amide-type anesthetic.
Procaine: An ester-type local anesthetic with a shorter duration of action compared to tetracaine hydrochloride.
Benzocaine: An ester-type local anesthetic used for topical anesthesia.
Uniqueness
This compound is unique due to its high potency and long duration of action compared to other local anesthetics. Its ability to block both sodium ion channels and calcium release channels adds to its versatility in medical and research applications .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-24-6 (Parent) | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042448 | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136-47-0, 53762-93-9 | |
Record name | Tetracaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.